![molecular formula C31H60O5 B086734 2,3-Dimyristoyl-sn-glycerol CAS No. 1069-82-5](/img/structure/B86734.png)
2,3-Dimyristoyl-sn-glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimyristoyl-sn-glycerol (DMG) is a glycerol derivative that has been extensively studied in scientific research due to its unique properties and potential applications in various fields. DMG is a synthetic molecule that is composed of two myristic acid chains and a glycerol backbone. This molecule has been shown to have a wide range of biochemical and physiological effects, making it an important tool for studying various cellular processes.
Scientific Research Applications
Interaction with Lipid Bilayers
- 2,3-Dimyristoyl-sn-glycerol (DMPC) has been studied for its interaction with lipid bilayers, which is crucial in understanding the delivery mechanisms of drugs through human and bacterial cell membranes. This interaction is assessed using techniques like X-ray scattering, highlighting its importance in drug efficacy and toxicity studies (Pinheiro et al., 2013).
Impact on Lipid Dynamics
- Research on DMPC demonstrates its significant impact on lipid dynamics, such as increased mixing and alterations in transfer and flip-flop kinetics. These insights are vital for understanding bilayer composition and stability, especially in the context of cell survival and protein reconstitution (Nguyen et al., 2019).
Conformational Analysis in Bilayers
- Studies on DMPC also focus on molecular and conformational ordering in bilayers, using techniques like nuclear magnetic resonance. These findings are essential for comprehending the structural orientation and dynamics of molecules in lipid bilayers (Strenk et al., 1985).
Electrochemical Properties
- DMPC has been used to study the phase-dependent electrochemical properties of lipid bilayers. This research is pivotal for the development of biosensors and other bioelectronic devices (Twardowski & Nuzzo, 2004).
Role in Skin Delivery Systems
- In the field of dermatology, DMPC is investigated for its role in enhancing drug delivery through the skin. This research is crucial for developing more effective topical treatments and understanding skin absorption dynamics (Manca et al., 2017).
properties
CAS RN |
1069-82-5 |
---|---|
Product Name |
2,3-Dimyristoyl-sn-glycerol |
Molecular Formula |
C31H60O5 |
Molecular Weight |
512.8 g/mol |
IUPAC Name |
[(2R)-3-hydroxy-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C31H60O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-28-29(27-32)36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3/t29-/m1/s1 |
InChI Key |
JFBCSFJKETUREV-GDLZYMKVSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCC |
Other CAS RN |
1069-82-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.